molecular formula C12H11F3N2O2 B13379560 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone]

1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone]

Cat. No.: B13379560
M. Wt: 272.22 g/mol
InChI Key: IJMINUBUZGCTNV-FOFJXYPBSA-N
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Description

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] typically involves the reaction of 1,1,1-trifluoro-2,3,4-pentanetrione with 3-methylphenylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazone moiety can form stable complexes with metal ions, which may be involved in its biological activity. The compound’s effects are mediated through pathways that involve enzyme inhibition and modulation of cellular signaling .

Comparison with Similar Compounds

1,1,1-Trifluoro-2,3,4-pentanetrione 3-[(3-methylphenyl)hydrazone] can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

(Z)-5,5,5-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]pent-3-en-2-one

InChI

InChI=1S/C12H11F3N2O2/c1-7-4-3-5-9(6-7)16-17-10(8(2)18)11(19)12(13,14)15/h3-6,19H,1-2H3/b11-10-,17-16?

InChI Key

IJMINUBUZGCTNV-FOFJXYPBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=C(C(F)(F)F)O)C(=O)C

Origin of Product

United States

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